

# the effect of H4K16ac on nucleosome stability

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An In-depth Technical Guide on the Effect of H4K16 Acetylation on Nucleosome Stability

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and function. Among these, the acetylation of lysine 16 on histone H4 (H4K16ac) emerges as a uniquely potent regulator of chromatin dynamics. This technical guide provides a comprehensive overview of the molecular mechanisms through which H4K16ac influences nucleosome stability and higher-order chromatin architecture. We will delve into the quantitative biophysical data, detail key experimental methodologies, and illustrate the regulatory pathways involved. The primary effect of H4K16ac is the disruption of crucial inter-nucleosome interactions, specifically by weakening the binding of the H4 tail to the acidic patch of adjacent nucleosomes. This leads to chromatin decompaction, a state permissive for processes such as gene transcription and DNA repair.

## Introduction to H4K16 Acetylation

Eukaryotic DNA is packaged into a highly organized structure known as chromatin, with the nucleosome as its fundamental repeating unit. A nucleosome consists of approximately 147 base pairs of DNA wrapped around an octamer of histone proteins (two each of H2A, H2B, H3, and H4). The N-terminal tails of these histones extend from the nucleosome core and are subject to a wide array of PTMs.

H4K16ac is a key epigenetic mark strongly associated with transcriptionally active euchromatin. [1] Unlike other histone acetylations that often exhibit functional redundancy, H4K16ac has distinct and non-redundant roles. [2][3] It is catalyzed by specific histone acetyltransferases (HATs), primarily hMOF (human Males absent On the First, also known as KAT8), and removed by histone deacetylases (HDACs) such as the sirtuin SIR2/SIRT1. [4][5] This modification plays a critical role in gene expression, DNA damage repair, and the maintenance of genomic stability. [4][6] A global reduction in H4K16ac is a hallmark of many human cancers, highlighting its importance in cellular health. [7]

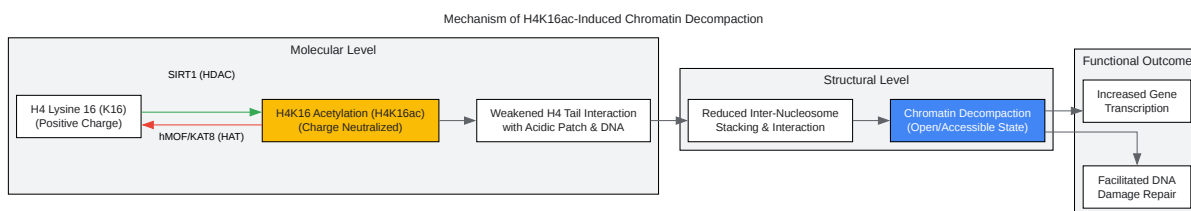
## The Molecular Mechanism: From Charge Neutralization to Chromatin Unfolding

The primary mechanism by which H4K16ac affects chromatin stability is through the disruption of electrostatic interactions that compact the chromatin fiber.

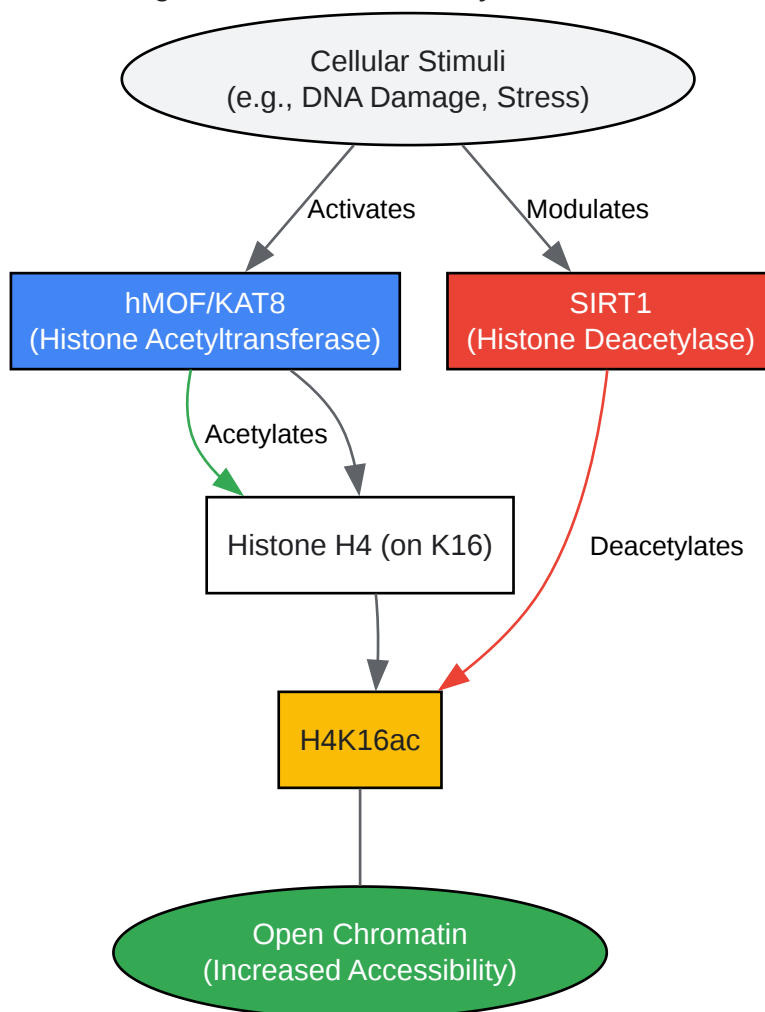
- **Disruption of the H4 Tail-Acidic Patch Interaction:** The positively charged N-terminal tail of histone H4 on one nucleosome directly interacts with a negatively charged region, known as the "acidic patch," on the H2A-H2B dimer of an adjacent nucleosome. [8][9] The lysine at position 16 (K16) is a critical anchor for this interaction. [2][8] Acetylation neutralizes the positive charge of the K16 residue, disrupting this key electrostatic interaction. [2][8] This weakens the binding between the H4 tail and the acidic patch, reducing nucleosome-nucleosome stacking and promoting a more open chromatin fiber. [2][8][10]
- **Weakening of Inter-nucleosome Contacts:** Beyond the acidic patch, the H4 tail also forms contacts with the DNA of neighboring nucleosomes. H4K16ac significantly weakens these cross-nucleosome interactions as well. [10] The cumulative effect of these weakened contacts is a significant decompaction of the chromatin fiber, which is amplified when nucleosomes are connected by linker DNA. [10][11] Some studies suggest that H4K16ac does not act through charge neutralization alone but induces a conformational change in the H4 tail, increasing its secondary structure and making it less available for inter-nucleosome binding. [12]
- **Impact on Higher-Order Structure:** In vitro studies have consistently shown that H4K16ac inhibits the formation of the compact 30 nm chromatin fiber and disrupts inter-fiber

associations.<sup>[3][7]</sup> This decondensation is crucial for increasing the accessibility of DNA to regulatory proteins, transcription factors, and DNA repair machinery.<sup>[11][13]</sup>

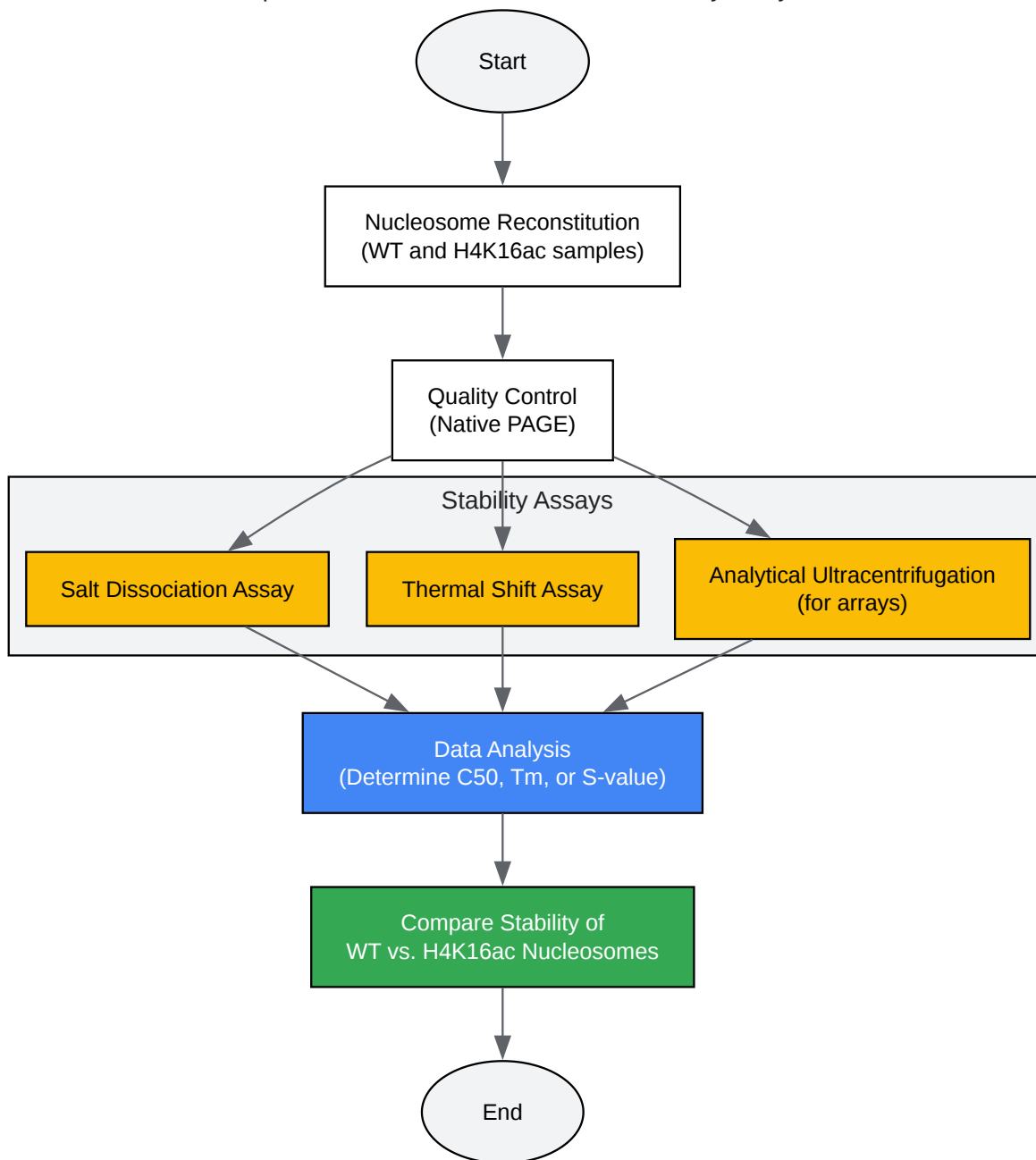
Below is a diagram illustrating the core mechanism of H4K16ac action.



### Regulation of H4K16 Acetylation Levels



## Experimental Workflow for H4K16ac Stability Analysis

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